Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. 3-Substituted Tropane Analogs
The computed XLogP3-AA value of 1.0 for the free base places this compound in a lipophilicity range favorable for CNS penetration (optimal CNS drug space: LogP 1–4). Its Topological Polar Surface Area (TPSA) of 21.3 Ų is significantly below the 60–70 Ų threshold associated with poor blood-brain barrier permeability [1]. For comparison, the 3-hydroxy analog (8-azabicyclo[3.2.1]octan-3-ol) has a predicted XLogP3 of approximately 0.5–0.7 (estimated) and a TPSA of 32.3 Ų [2]. The 3-methoxy analog (exo-3-methoxy-8-methyl-8-azabicyclo[3.2.1]octane) has a predicted XLogP3 of approximately 1.5–1.8 (estimated) [3]. The methoxymethyl substituent thus occupies an intermediate lipophilicity space with a uniquely low TPSA, potentially conferring a distinct brain penetration profile.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0; TPSA = 21.3 Ų (PubChem computed values for free base) |
| Comparator Or Baseline | 3-Hydroxy analog: estimated XLogP3 ≈ 0.5–0.7, TPSA ≈ 32.3 Ų; 3-Methoxy analog: estimated XLogP3 ≈ 1.5–1.8, TPSA ≈ 21.3 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 vs. 3-OH; ΔXLogP3 ≈ –0.5 to –0.8 vs. 3-OMe; TPSA 21.3 Ų (identical to 3-OMe, ~11 Ų lower than 3-OH) |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18); comparator values are structurally estimated |
Why This Matters
The intermediate lipophilicity and low TPSA predict favorable passive CNS penetration while minimizing non-specific protein binding, a balance critical for CNS probe selection when direct brain exposure data are unavailable.
- [1] PubChem CID 89579467. Computed Properties: XLogP3-AA = 1, TPSA = 21.3 Ų. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/89579467 View Source
- [2] PubChem CID 11050963. 8-Azabicyclo[3.2.1]octan-3-ol. Computed Properties: TPSA = 32.3 Ų. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11050963 View Source
- [3] NIST Webbook. 8-Azabicyclo[3.2.1]octane, 3-methoxy-8-methyl-, exo-. Molecular weight 155.24. https://webbook.nist.gov/cgi/cbook.cgi?ID=16487-33-5 View Source
